![molecular formula C13H20N4O2 B2944694 N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909675-65-5](/img/structure/B2944694.png)
N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
“N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a morpholine ring, which is a common motif in organic chemistry and used in a variety of fields due to its ability to act as a base and form stable salts . The tert-butyl group is a four-carbon alkyl substituent known for its bulky nature .
Molecular Structure Analysis
The molecular structure analysis would require advanced techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods . Unfortunately, without specific data on the compound, a detailed analysis isn’t possible.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrimidines, for example, can undergo reactions like alkylation, nitration, sulfonation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Discovery and Optimization of Inhibitors
Renin Inhibitors
Research by Tokuhara et al. (2018) focused on benzimidazole derivatives, including compounds structurally related to N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, as orally active renin inhibitors. The study involved optimizing the pharmacokinetic profile and enhancing renin inhibitory activity through structural modifications (Tokuhara et al., 2018).
CFTR Potentiators
A study by Hadida et al. (2014) discussed the discovery of quinolinone-3-carboxamide derivatives, a class of compounds including N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, as CFTR potentiators for the treatment of cystic fibrosis (Hadida et al., 2014).
Synthesis and Evaluation in Medicinal Chemistry
Anticancer Agents
Kumar et al. (2009) synthesized and evaluated a series of functionalized amino acid derivatives, including those related to N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Antimicrobial Activity
Devarasetty et al. (2019) synthesized novel derivatives, including morpholine substituted dihydropyrimidone carboxamide, showing significant antimicrobial activity against various bacteria and fungi (Devarasetty et al., 2019).
Applications in Material Science
Polyamides and Polyimides
Spiliopoulos et al. (1998) discussed the synthesis of rigid-rod polyamides and polyimides derived from diamino diphenyl compounds, closely related to N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide. These polymers exhibit excellent thermooxidative stability (Spiliopoulos et al., 1998).
Electrochromic Materials
Hsiao et al. (2009) synthesized polyimides containing tert-butyl-blocked units, showcasing electrochromic stability and high thermal stability. These materials change color when subjected to different electrical potentials (Hsiao et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-tert-butyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)16-12(18)10-8-11(15-9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOPURLEJJNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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